molecular formula C15H13BrO4 B8714188 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid

5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid

Cat. No.: B8714188
M. Wt: 337.16 g/mol
InChI Key: YNWCCXZSGGJVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenylmethyl group at the 2nd position of the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid is unique due to the presence of both the bromine atom and the methoxyphenylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-13-5-3-2-4-10(13)9-20-14-7-6-11(16)8-12(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)

InChI Key

YNWCCXZSGGJVQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (385 mg, 9.18 mmol) in water (20 ml) was added dropwise to a stirred solution of [2-(methyloxy)phenyl]methyl 5-bromo-2-({[2-(methyloxy)phenyl]methyl}oxy)benzoate (may be prepared as described in Description 31; 420 mg, 0.92 mmol) in THF (20 ml) over 5 min. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was evaporated and the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml). The aqueous phase was then extracted with ethyl acetate (3×20 ml). The organic phase was then evaporated in vacuo to yield the title compound as a light yellow solid. 280 mg.
Quantity
385 mg
Type
reactant
Reaction Step One
Name
[2-(methyloxy)phenyl]methyl 5-bromo-2-({[2-(methyloxy)phenyl]methyl}oxy)benzoate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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